Product packaging for 1-(Anthracen-9-yl)but-2-en-1-one(Cat. No.:)

1-(Anthracen-9-yl)but-2-en-1-one

Cat. No.: B12831735
M. Wt: 246.3 g/mol
InChI Key: VQATZEWHKKVNNM-FARCUNLSSA-N
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Description

1-(Anthracen-9-yl)but-2-en-1-one is a conjugated organic compound based on an anthracene core, which is a polycyclic aromatic hydrocarbon known for its planar structure and significant π-electron system . Anthracene derivatives are highly significant in a variety of scientific fields due to their tunable electronic and photonic properties . While specific studies on this exact compound are limited, research on analogous chalcone-style anthracene derivatives indicates potential value in several research areas. These compounds are frequently investigated as active layers in organic optoelectronic devices , including organic light-emitting diodes (OLEDs), due to their ability to facilitate electron transfer and energy transfer processes . Furthermore, their nonlinear optical (NLO) properties , such as nonlinear absorption and excited-state dynamics, make them promising candidates for applications in laser photonics, optical limiting, and all-optical switching . The structural motif is typically synthesized via Claisen–Schmidt condensation reactions . The compound's properties can be probed using techniques like FT-IR and FT-Raman spectroscopy, with structural and electronic characteristics—such as HOMO-LUMO energy levels and Molecular Electrostatic Potential (MEP)—often being elucidated through Density Functional Theory (DFT) calculations . Some anthracene derivatives have also been explored for their biological activity, including anti-cancer effects, though this requires extensive further investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O B12831735 1-(Anthracen-9-yl)but-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(E)-1-anthracen-9-ylbut-2-en-1-one

InChI

InChI=1S/C18H14O/c1-2-7-17(19)18-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)18/h2-12H,1H3/b7-2+

InChI Key

VQATZEWHKKVNNM-FARCUNLSSA-N

Isomeric SMILES

C/C=C/C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

CC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Spectroscopic Characterization and Elucidation of 1 Anthracen 9 Yl but 2 En 1 One Structure

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Band Assignments

The IR spectrum of 1-(anthracen-9-yl)but-2-en-1-one is expected to be dominated by absorptions corresponding to the carbonyl and alkene moieties, as well as the aromatic system. The most prominent feature is the stretching vibration of the α,β-unsaturated ketone (C=O) group, which typically appears in the range of 1650-1685 cm⁻¹. This position is at a lower frequency compared to saturated ketones due to the conjugation with the C=C double bond, which lowers the bond order of the carbonyl group.

Stretching vibrations for the olefinic C=C bond are expected around 1600-1640 cm⁻¹. The aromatic C=C stretching vibrations of the anthracene (B1667546) ring system typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The region below 1000 cm⁻¹, known as the fingerprint region, will contain complex bands corresponding to C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the anthracene ring.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Alkyl C-H Stretch 2950-2850
C=O (α,β-unsaturated ketone) Stretch 1685-1650
C=C (Olefinic) Stretch 1640-1600
C=C (Aromatic) Stretch 1600-1450

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information that complements IR spectroscopy. nih.gov While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. For this compound, the symmetrical C=C stretching vibrations of the anthracene ring system are expected to produce strong signals in the Raman spectrum, often more intense than in the IR spectrum. researchgate.net The C=O stretch is also observable, though typically weaker than in the IR spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the polycyclic aromatic framework. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region and the aliphatic/olefinic region.

Aromatic Region (δ 7.5-8.6 ppm): The nine protons of the anthracene ring will give rise to a complex series of multiplets in this downfield region. researchgate.net The proton at position 10 (H-10) is typically a singlet and appears at a very downfield chemical shift (around 8.5 ppm) due to its unique electronic environment. analis.com.my The protons at positions 1 and 8, which are peri to the carbonyl group, are also expected to be shifted downfield due to the anisotropic effect of the C=O bond.

Olefinic and Aliphatic Region (δ 2.0-7.2 ppm): The protons of the trans-but-2-en-1-one moiety are expected to show a characteristic pattern. The methyl protons (H-4) would appear as a doublet around δ 2.0 ppm, coupled to the adjacent olefinic proton H-3. The olefinic proton H-3, which is β to the carbonyl group, is expected to appear as a doublet of quartets further downfield (around δ 7.1 ppm). The olefinic proton H-2, which is α to the carbonyl, would also be a doublet of quartets (around δ 6.8 ppm), though this signal might be simplified if the long-range coupling is not resolved. The large coupling constant (J ≈ 15 Hz) between H-2 and H-3 is diagnostic of a trans configuration.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (CH₃) ~2.0 Doublet (d) ~6.9
H-2 ~6.8 Doublet of Quartets (dq) J(H2-H3) ≈ 15.3, J(H2-H4) ≈ 1.8
H-3 ~7.1 Doublet of Quartets (dq) J(H3-H2) ≈ 15.3, J(H3-H4) ≈ 6.9
Anthracene H's 7.5-8.2 Multiplet (m) -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Environments

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbonyl carbon (C-1) is the most deshielded and is expected to have a chemical shift in the range of δ 195-205 ppm. analis.com.my

Aromatic Carbons: The fourteen carbons of the anthracene ring will appear in the δ 125-135 ppm range. The quaternary carbons to which the butenone group is attached (C-9) and the bridgehead carbons will have distinct chemical shifts.

Olefinic and Aliphatic Carbons: The olefinic carbons (C-2 and C-3) are expected in the δ 125-145 ppm region. libretexts.org The methyl carbon (C-4) will be the most upfield signal, appearing around δ 18-20 ppm. docbrown.info

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (CH₃) 18-20
Anthracene Carbons (CH) 125-130
Anthracene Carbons (Quaternary) 130-135
C-2 125-135
C-3 140-145

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity and Correlation

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, key COSY correlations would be observed between:

The olefinic protons H-2 and H-3.

The olefinic proton H-3 and the methyl protons H-4.

Adjacent protons within the anthracene ring system, helping to trace the connectivity of the aromatic protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for linking different parts of the molecule. youtube.comresearchgate.net Key HMBC correlations would include:

Correlations from the olefinic proton H-2 to the carbonyl carbon C-1 and the anthracene carbon C-9.

Correlations from the methyl protons H-4 to the olefinic carbons C-2 and C-3.

Correlations from the anthracene protons at positions 1 and 8 to the carbonyl carbon C-1, confirming the connection point of the butenone side chain to the anthracene core.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound and its derivatives is dictated by the interplay between the anthracene core and the enone moiety.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Conjugation Effects

The UV-Vis absorption spectra of anthracenyl chalcones, including this compound, are characterized by distinct absorption bands. The spectrum for a derivative, 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, shows its longest wavelength absorption maximum in the UV region at 383 nm. nih.gov This absorption is attributed to a π → π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov In the ground state, charge densities are delocalized over the anthracene rings and the enone group. nih.gov Upon excitation, these charge densities accumulate on one of the anthracene rings and the enone moiety. nih.gov

Similarly, for other derivatives like (E)-1-(anthracen-9-yl)-3-(2-methoxyphenyl)prop-2-en-1-one and (E)-1-(anthracen-9-yl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, the maximum absorption wavelength is observed at 387 nm. researchgate.net Theoretical calculations often show a slight shift from experimental values, which can be attributed to the fact that calculations are performed in an isolated, gaseous environment, whereas experimental observations are made in solution. nih.gov

The extent of conjugation significantly influences the absorption spectra. An increase in conjugation, such as moving from naphthalene (B1677914) to anthracene and then to tetracene, results in a bathochromic shift (a shift to longer wavelengths) of the absorption spectrum. mdpi.com This is due to the smaller energy gap between the π and π* orbitals in more extended conjugated systems. mdpi.com The planarity of the molecule also plays a crucial role; a more planar conformation allows for better orbital overlap and extended conjugation, leading to absorptions at longer wavelengths.

Detailed UV-Vis absorption data for related compounds are presented below:

Compoundλmax (nm)Reference
1,3-Bis(anthracen-9-yl)prop-2-en-1-one383 nih.gov
(E)-1-(anthracen-9-yl)-3-(2-methoxyphenyl)prop-2-en-1-one387 researchgate.net
(E)-1-(anthracen-9-yl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one387 researchgate.net
2-(Anthracen-9-yl)-4,5-diphenyl-1H-imidazole derivatives348, 368, 388 rsc.org

Fluorescence and Phosphorescence Emission Profiles, including Quantum Yields

Anthracene derivatives are well-known for their fluorescent properties. mdpi.com The fluorescence of these compounds is sensitive to their molecular structure and environment. For instance, 2-(Anthracen-9-yl)-4,5-diphenyl-1H-imidazole derivatives exhibit emission maxima ranging from 469 to 522 nm in dichloromethane (B109758). rsc.org

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, revealing details about molecular conformation and crystal packing.

Determination of Molecular Conformation and Torsion Angles (e.g., E/Z Configuration of C=C, s-cis/s-trans of Enone)

Crystallographic studies of various anthracenyl chalcones consistently show an E configuration for the C=C double bond of the enone moiety. nih.goviucr.org The conformation of the enone group itself can be either s-trans or s-cis. In many derivatives, such as 1,3-bis(anthracen-9-yl)prop-2-en-1-one, the enone moiety adopts an s-trans configuration. nih.gov However, an s-cis configuration can be locked in place by intramolecular hydrogen bonds, as seen in (E)-1-(anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one. nih.gov

Key geometric parameters from X-ray crystallography are summarized below:

CompoundC=C ConfigurationEnone ConformationDihedral Angle (Anthracene-Enone)Reference
1,3-Bis(anthracen-9-yl)prop-2-en-1-oneEs-trans85.21°, 83.98° nih.gov
(E)-1-(Anthracen-9-yl)-3-(furan-2-yl)prop-2-en-1-oneE-49.85° nih.gov
(E)-3-(Anthracen-9-yl)-1-(2-hydroxyphenyl)prop-2-en-1-oneE-61.46°, 62.15° iucr.org
(2E)-1-(anthracen-9-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneE-- researchgate.net
(E)-1-(anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-oneE-- nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces.

Weak C-H⋯O hydrogen bonds are frequently observed in the crystal structures of anthracenyl chalcones and related compounds. researchgate.netresearchgate.net These interactions play a significant role in stabilizing the crystal packing. For example, in the crystal structure of 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, (sp²)C—H⋯O=C hydrogen bonds link molecules into chains. researchgate.net Similarly, in (E)-1-(anthracen-9-yl)-3-(4-chlorophenyl)prop-2-en-1-one, intermolecular C-H⋯O hydrogen bonds are present. ias.ac.in In the crystal of 1-(anthracen-9-yl)-2-methylprop-2-en-1-one, a weak hydrogen bond is observed between an aromatic hydrogen atom and the oxygen atom of a neighboring molecule. iucr.org

Analysis of this compound Reveals Gaps in Current Scientific Literature

A comprehensive review of existing scientific literature and crystallographic databases reveals a notable absence of specific research on the compound this compound. Despite extensive searches for its spectroscopic and structural data, no detailed characterization, including analyses of intermolecular interactions or crystallographic systems, is currently available.

The investigation sought to detail the specific structural and electronic properties of this compound, focusing on the non-covalent interactions that dictate its molecular assembly and the influence of its crystal lattice on these arrangements. However, the scientific record is populated with studies on structurally related anthracenyl chalcones, where the butenone moiety is replaced by a larger substituted or unsubstituted aryl group. These analogues, such as (2E)-1-(anthracen-9-yl)-3-phenylprop-2-en-1-one and its derivatives, have been the subject of numerous studies.

However, the substitution of a small methyl group, as in this compound, in place of the larger aromatic rings found in studied chalcones, would fundamentally alter the steric and electronic profile of the molecule. This structural difference is significant enough that data from the known aryl-substituted chalcones cannot be accurately extrapolated to describe this compound. The nature and extent of C-H⋯π and π⋯π interactions, as well as the resulting crystal packing and symmetry, are expected to be unique to its specific structure.

The absence of dedicated research on this compound underscores a specific gap in the current body of chemical literature. While the broader class of anthracenyl chalcones is well-documented, this particular derivative remains uncharacterized. Therefore, the detailed analysis as requested by the outline cannot be completed at this time. Further experimental work, including synthesis, purification, and single-crystal X-ray diffraction, would be required to elucidate the specific properties of this compound.

Computational Chemistry and Theoretical Investigations of 1 Anthracen 9 Yl but 2 En 1 One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of chalcone (B49325) derivatives. Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to balance computational cost and accuracy. researchgate.netnih.govnih.gov

The optimization of the molecular geometry of anthracene-based chalcones reveals specific structural characteristics crucial to their properties. The enone moiety (–CO–CH=CH–) generally adopts a planar s-trans configuration, which is energetically more favorable. nih.govnih.gov However, the most striking feature is the significant steric hindrance caused by the bulky anthracene (B1667546) group attached to the carbonyl carbon. nih.gov

This steric strain forces the anthracene ring system to be highly twisted out of the plane of the enone bridge. nih.gov X-ray crystallography and DFT calculations on analogous compounds, such as (E)-1-(anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one and (E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one, show large dihedral angles between the anthracene plane and the enone plane, often in the range of 80° to 95°. nih.govnih.govnih.gov This twisting disrupts the π-conjugation between the anthracene moiety and the enone system, which has significant implications for the compound's electronic properties. nih.gov In contrast, the phenyl group at the other end of the enone bridge typically exhibits a much smaller dihedral angle, indicating better planarity and conjugation with the enone system. nih.gov

ParameterCompound AnalogExperimental ValueDFT Calculated Value
Anthracene-Enone Dihedral Angle(E)-1-(anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one87.50 (6)°-
Anthracene-Enone Dihedral Angle(E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one85.21 (19)°-
C14-C15-C16-C1 Torsion Angle1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one102.72 (12)°95.94°
C1-C14-C15-C16 Torsion Angle(E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one93.65 (19)°-

This table presents selected geometric parameters from closely related anthracene chalcones to illustrate the expected conformation of 1-(Anthracen-9-yl)but-2-en-1-one. Data sourced from nih.govnih.govnih.gov.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. researchgate.netwikipedia.org For anthracene chalcones, the distribution of these orbitals is heavily influenced by the molecular geometry.

Calculations show that the HOMO is typically localized on the electron-rich anthracene ring system and extends partially onto the enone bridge. nih.govnih.gov The LUMO's location, however, is more variable and depends on the substituent at the other end of the chalcone. In many derivatives, the LUMO is concentrated on the enone moiety and the terminal phenyl ring, especially if the latter bears electron-withdrawing groups. nih.gov This spatial separation of HOMO and LUMO is characteristic of a system capable of intramolecular charge transfer (ICT). rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.netajchem-a.com A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net

For anthracene chalcones, the calculated and experimentally determined energy gaps are relatively small, often falling in the range of 2.7 to 3.2 eV. nih.govnih.govnih.gov This low energy gap is a direct consequence of the extended π-conjugated system, even with the steric-induced twisting. The small ΔE value signifies that charge transfer can readily occur within the molecule, making these compounds promising candidates for applications in optoelectronics and nonlinear optics. nih.govnih.govresearchgate.net

CompoundExperimental E_gap (eV)Calculated E_gap (eV)
(E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one3.033.07
1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one3.183.15
1-(anthracen-9-yl)-3-(pyren-1-yl)prop-2-en-1-one2.762.95

This table shows the experimental and DFT-calculated HOMO-LUMO energy gaps for several related anthracene chalcones, indicating their potential for high reactivity and electronic applications. Data sourced from nih.govnih.govnih.gov.

The analysis of electron density distribution provides insight into the charge transfer characteristics of the molecule. In the ground state, represented by the HOMO, the electron charge density is primarily delocalized over the anthracene rings and the enone moiety. nih.gov Upon electronic excitation, an electron transitions from the HOMO to the LUMO. The resulting charge density in the excited state is redistributed, often accumulating on the acceptor part of the molecule. nih.gov

This phenomenon, known as Intramolecular Charge Transfer (ICT), is a key feature of donor-π-acceptor (D-π-A) systems. In the case of this compound and its derivatives, the anthracene group acts as the electron donor, the enone bridge serves as the π-conjugated linker, and the other terminal group can function as an acceptor. nih.gov The efficiency of this charge transfer is directly related to the electronic properties and potential applications of the molecule. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.netnih.gov By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max).

For anthracene chalcones, TD-DFT calculations have shown excellent agreement with experimental UV-Vis spectra. nih.gov The longest wavelength absorption band, which is of particular interest, is typically assigned to the electronic transition from the HOMO to the LUMO. nih.govnih.gov The predicted λ_max values for related compounds are generally found in the near-UV or visible region, consistent with their characteristically colored appearance.

CompoundExperimental λ_max (nm)Theoretical λ_max (nm)
1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one383395
1-(anthracen-9-yl)-3-(pyren-1-yl)prop-2-en-1-one413409

This table compares the experimental and TD-DFT calculated maximum absorption wavelengths for related anthracene chalcones. Data sourced from nih.gov.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

Analysis of Electronic Charge Distribution and Molecular Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the electronic charge distribution on the molecular surface and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map visualizes the electrostatic potential, with different colors representing regions of varying electron density.

In a typical anthracene chalcone, the most negative potential (red and yellow regions) is localized over the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This indicates that the carbonyl oxygen is the primary site for electrophilic attack. Conversely, regions of positive potential (blue regions), often found around the hydrogen atoms of the anthracene ring, are susceptible to nucleophilic attack. researchgate.net This detailed mapping of reactive sites is crucial for predicting the molecule's interaction with other reagents and its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is calculated based on the total electron density and provides a color-coded representation of the electrostatic potential on the molecule's surface. uni-muenchen.de

In the case of anthracenyl chalcone derivatives, MEP analysis helps identify the regions most susceptible to chemical reactions. nih.gov Generally, regions with a negative electrostatic potential, often colored red or yellow, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions with a positive potential, typically colored blue, are electron-deficient and represent likely sites for nucleophilic attack. nih.govmdpi.com

For molecules containing a carbonyl group, such as this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a prime target for electrophiles. nih.gov The hydrogen atoms and other electropositive regions would show a positive potential, indicating their susceptibility to nucleophiles. mdpi.com The MEP map provides a visual guide to the molecule's reactive sites, which is crucial for understanding its interaction with other chemical species. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, many-electron wavefunction of a molecule into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewikipedia.org This analysis provides detailed information about the electron density distribution in atomic and bonding orbitals, revealing insights into intramolecular bonding and charge delocalization. dergipark.org.tr

NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.de The strength of these interactions, quantified by second-order perturbation theory, indicates the extent of electron delocalization from a filled bonding or lone pair orbital to an empty antibonding orbital. uni-muenchen.de This delocalization is a key factor in the stabilization of the molecule. researchgate.net

Hyperconjugative Interactions and System Stabilization

By examining the donor-acceptor interactions within the NBO framework, it's possible to pinpoint the specific σ bonds that are donating electron density and the acceptor orbitals that are receiving it. uni-muenchen.de The energy associated with these interactions provides a measure of their contribution to the molecule's stability. researchgate.net For unsaturated compounds, the donation of electron density from a C–H or C–C σ bond into an adjacent π* antibonding orbital is a common and important stabilizing hyperconjugative effect. wikipedia.org

Elucidation of Intramolecular Charge Transfer (ICT) Pathways

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a significant change in the molecule's electronic structure and properties. acs.orgrsc.org

NBO analysis can help elucidate the pathways of this charge transfer by identifying the key orbitals involved in the electronic transition. researchgate.net For instance, in donor-π-acceptor (D-π-A) systems, the highest occupied molecular orbital (HOMO) is often localized on the donor moiety, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor. rsc.org The NBO analysis can provide a more detailed picture of the specific bonding and antibonding orbitals that contribute to the HOMO and LUMO, thereby mapping out the primary pathways for charge redistribution during an ICT event. This understanding is crucial for the design of molecules with specific photophysical properties. acs.org

Prediction of Chemical Reactivity Behavior and Global Stability Parameters

Global Chemical Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Softness)

Global chemical descriptors provide a holistic view of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. researchgate.net A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. researchgate.netdergipark.org.tr Chemical softness is the reciprocal of hardness. scielo.brunc.edu

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. scielo.org.mx It is a function of the chemical potential and hardness. researchgate.net

These descriptors are valuable for comparing the reactivity of different molecules and for understanding how structural modifications can influence chemical behavior. dergipark.org.tr For example, a molecule with a low chemical hardness and a high electrophilicity index is predicted to be a good electrophile and highly reactive. dergipark.org.tr

Table 1: Calculated Global Reactivity Descriptors for a Related Anthracene Derivative Data for (2E)‐1‐(anthracen‐9‐yl)‐3‐(4‐bromophenyl) prop‐2‐en‐1‐one

Descriptor Value (eV)
EHOMO -5.68
ELUMO -1.01
Energy Gap (ΔE) 4.67
Electrophilicity Index (ω) 2.39

This table is based on data from a study on a similar anthracene-containing chalcone and serves as an illustrative example of the types of values obtained from such calculations. researchgate.net

Structure Property Relationships and Functional Implications of 1 Anthracen 9 Yl but 2 En 1 One

Correlating Molecular Structure with Photophysical Behavior

The photophysical properties of 1-(Anthracen-9-yl)but-2-en-1-one and related anthracenyl chalcones are intrinsically linked to their molecular architecture. The interaction between the electron-rich anthracene (B1667546) core, the enone bridge, and various substituents dictates the nature of their light absorption and emission, as well as the dynamics of their excited states.

Influence of Conjugation Length and Molecular Planarity on Absorption and Emission Wavelengths

In anthracenyl chalcone (B49325) derivatives, extending the π-conjugated bridge generally leads to a bathochromic (red) shift in the absorption spectrum. This is because a longer conjugated system delocalizes the π-electrons more effectively, which raises the energy of the HOMO and lowers the energy of the LUMO, thereby reducing the energy gap. For instance, a study comparing (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) with its vinylogous counterpart, (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2), which has an additional ethylene (B1197577) double bond, demonstrated this effect. The maximum absorption peak for AN-1 in DMSO was observed at 400 nm, whereas for AN-2, it was red-shifted to 420 nm. rsc.orgnih.gov This shift is attributed to the decrease in the HOMO-LUMO gap, from 3.247 eV for AN-1 to 3.095 eV for AN-2, confirming that the effective π-conjugated length in AN-2 is greater. rsc.orgnih.gov

Molecular planarity also plays a crucial role. A more planar structure enhances the overlap of p-orbitals, facilitating π-electron delocalization and leading to a more extended effective conjugation. rsc.org Deviations from planarity, such as large dihedral angles between the anthracene unit and the enone moiety, can disrupt this conjugation. In the crystal structure of 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the enone moiety forms large dihedral angles of 85.21° and 83.98° with the two anthracene groups, which is suggested to decrease the electronic effects between them. nih.gov Such twisting can lead to a blue shift in absorption compared to a more planar analogue, as it effectively shortens the conjugation length. rsc.org

Table 1: Effect of Conjugation Length on Absorption Maxima

Compound Name π-Bridge Structure Solvent Absorption Max (λmax) HOMO-LUMO Gap (eV) Source(s)
(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) -CH=CH- DMSO 400 nm 3.247 rsc.org, nih.gov
(2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2) -CH=CH-CH=CH- DMSO 420 nm 3.095 rsc.org, nih.gov

Substituent Effects on Fluorescence Quantum Yields and Emission Characteristics

Substituents attached to the anthracene core or the phenyl ring of the chalcone can significantly modulate the fluorescence properties, including quantum yield (the efficiency of converting absorbed light into emitted light) and emission wavelength. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—is key.

Studies on various 9,10-disubstituted anthracenes have shown that the type of substituent has a profound impact on fluorescence. While many phenyl-substituted anthracenes maintain high fluorescence quantum yields, the introduction of thiophene (B33073) substituents can dramatically quench the fluorescence, reducing the quantum yield from near unity to less than 10%. rsc.org This quenching is often due to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state.

Similarly, in other anthracene derivatives, the presence of specific functional groups can lead to fluorescence quenching through mechanisms like photoinduced electron transfer (PET). researchgate.net For example, the introduction of a cyano (-CN) group, a strong electron-withdrawing group, into an anthracene-based molecule with a triphenylamine (B166846) donor resulted in a lower photoluminescence quantum yield and a shorter fluorescence lifetime. nih.gov This was attributed to an enhanced intramolecular charge transfer (ICT) character and increased internal steric hindrance. nih.gov In contrast, some anthracene-based boron complexes show absorption values that are largely unaffected by solvent polarity, suggesting similar dipole moments in the ground and excited states, though their fluorescence quantum yields can still vary. researchgate.net

Table 2: Influence of Substituents on Photophysical Properties of Anthracene Derivatives

Base Compound Substituent Type Observed Effect Mechanism Source(s)
9,10-disubstituted anthracenes Thiophene Decreased fluorescence quantum yield (<10%) - rsc.org
(Anthracen-9-yl)methanamines Aminomethyl Fluorescence quenching Photoinduced Electron Transfer (PET) researchgate.net
Anthracene-triphenylamine derivative Cyano (-CN) Lower photoluminescence quantum yield (PLQY) and shorter lifetime Enhanced Intramolecular Charge Transfer (ICT) nih.gov

Excited State Dynamics, Relaxation Processes, and Inter-System Crossing

Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. The subsequent fate of this excited state is governed by a series of complex and rapid dynamic processes, including vibrational relaxation, internal conversion, intersystem crossing, and fluorescence.

For many donor-π-acceptor molecules like anthracenyl chalcones, the initially formed excited state is often a locally excited state (LES), where the excitation is confined primarily to one part of the molecule, such as the anthracene moiety. rsc.orgnih.gov Following this initial excitation, the molecule can undergo a relaxation process to a more stable, lower-energy state with significant charge transfer (CT) character. rsc.orgnih.govresearchgate.net In this charge transfer state, electron density is redistributed from the electron-donating part of the molecule to the electron-accepting part.

Femtosecond transient absorption spectroscopy studies on (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) have directly observed this relaxation process. The evolution of the transient spectra indicated a transition from the singlet LES to a CTS. rsc.orgnih.gov This transition to a CTS is a key de-excitation pathway and is often associated with a lack of fluorescence, implying that ultrafast non-radiative deactivation is the dominant decay route for the excited state. rsc.orgnih.gov In some systems, this can involve significant twisting of the molecule, leading to a "twisted intramolecular charge transfer" (TICT) state. scirp.org The transition from an LE state to a CT state is fundamental to the nonlinear optical properties of these materials. nih.gov

In organic light-emitting diodes (OLEDs), electron-hole recombination statistically produces 25% singlet excitons (which can emit light via fluorescence) and 75% triplet excitons (which are non-emissive). Harvesting these triplet excitons is crucial for achieving high efficiency. Anthracene derivatives are central to strategies for converting these dark triplets into light-emitting singlets.

One major mechanism is Triplet-Triplet Annihilation (TTA) , where two triplet excitons collide and annihilate. This process can produce one higher-energy singlet exciton (B1674681), which can then decay radiatively. nih.govacs.orgrsc.org This up-conversion process can significantly boost the theoretical maximum efficiency of fluorescent OLEDs. nih.gov The design of anthracene derivatives with appropriate triplet energy levels is key to facilitating efficient TTA. acs.orgrsc.org

A more advanced concept is the "hot exciton" mechanism. This process exploits higher-energy triplet states (T_n, n>1). In some anthracene derivatives, the second triplet state (T₂) is nearly isoenergetic with the first singlet state (S₁). rsc.org This alignment allows for efficient reverse intersystem crossing from T₂ to S₁, a process that is typically slow from the lower-energy T₁ state. This "hot exciton" channel provides a pathway for harvesting triplet excitons that can allow the total singlet exciton utilization to far exceed the 25% spin-statistics limit, without relying on traditional TTA or thermally activated delayed fluorescence (TADF). rsc.org

Engineering Nonlinear Optical (NLO) Properties through Structural Design

Chalcones containing an anthracene moiety are promising materials for nonlinear optical (NLO) applications, such as optical limiting and all-optical switching. nih.gov Their NLO response, particularly the third-order nonlinearity which governs processes like two-photon absorption (TPA), is highly tunable through rational molecular design.

The core principle for enhancing NLO properties in these D-π-A (Donor-π-Acceptor) systems is to maximize intramolecular charge transfer upon excitation. This is achieved by:

Strengthening Donor/Acceptor Groups: Using potent electron donors (like dimethylamino groups) and acceptors enhances the push-pull character of the molecule, leading to a larger change in dipole moment between the ground and excited states and thus a stronger NLO response. rsc.orgresearchgate.net

Extending the π-Conjugated Bridge: As seen with the photophysical properties, extending the π-bridge (e.g., from an ethene to a butadiene linker) enhances electron delocalization and charge transfer, which significantly boosts the NLO response. rsc.orgrsc.org For example, the two-photon absorption coefficient of AN-2 was found to be nearly 8 times larger than that of AN-1 at 600 nm due to the extended π-bridge. rsc.orgresearchgate.net

Improving Molecular Planarity: A more planar molecular structure improves the efficiency of π-conjugation, which is conducive to charge transfer and results in a stronger NLO response. rsc.org

Research on (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) and its derivatives has shown that these molecules exhibit reverse saturable absorption (RSA), an effect where the material's absorption increases with increasing light intensity. rsc.orgnih.gov This property is desirable for optical limiting devices, which protect sensitive equipment from high-intensity laser pulses. The underlying mechanism is often a two-photon absorption-induced excited-state absorption (TPA-ESA) process. nih.gov The calculated third-order susceptibility (χ³) values for some anthracenyl chalcones can be quite large, indicating a strong NLO response and excellent potential for use in photonic devices. nih.gov

Table 3: Nonlinear Optical Properties of Anthracenyl Chalcone Derivatives

Compound Name NLO Property Measurement/Value Wavelength Mechanism Source(s)
(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) Two-Photon Absorption Coefficient (β) 0.182 × 10⁻² cm GW⁻¹ 600 nm TPA-ESA rsc.org, researchgate.net
(2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2) Two-Photon Absorption Coefficient (β) 1.42 × 10⁻² cm GW⁻¹ 600 nm TPA-ESA rsc.org, researchgate.net
(E)-1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Third-Order Susceptibility (χ³) 5.52 × 10⁻⁶ esu - - researchgate.net
(E)-1,3-di(anthracen-9-yl)prop-2-en-1-one Third-Order Susceptibility (χ³) 3.99 × 10⁻⁶ esu - - researchgate.net

Second- and Third-Order Nonlinear Optical Responses

The nonlinear optical (NLO) properties of organic molecules, such as those from the chalcone family, are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. acs.org The NLO response is broadly categorized into second-order and third-order effects.

Second-Order NLO Response: A prerequisite for a molecule to exhibit second-order NLO activity is a non-centrosymmetric crystal structure. For instance, a related chalcone derivative, (Z)-3-(anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one, crystallizes in the orthorhombic non-centrosymmetric space group P2₁2₁2₁, a condition that allows for second-order NLO properties like second-harmonic generation (SHG). nih.gov Chalcone molecules featuring a π-conjugated system can create a significant charge-transfer axis, which, when combined with appropriate substituent groups, can lead to strong SHG efficiency. nih.gov

Third-Order NLO Response: Third-order NLO phenomena are not restricted by crystal symmetry and are often observed in anthracene-based chalcones. acs.org The third-order NLO susceptibility (χ⁽³⁾) is a key parameter that quantifies this response. Studies on various anthracene chalcone derivatives have demonstrated significant third-order NLO properties. For example, (2E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (DA-ANC) and (2E)-1-(anthracen-9-yl)-3-(biphenyl-4-yl)prop-2-en-1-one [biphenyl-ANC] show strong third-order susceptibilities on the order of 10⁻⁵ esu and 1.10 x10⁻⁴ esu, respectively. researchgate.net These high values underscore the potential of this class of materials for use in optical limiting and switching devices. acs.orgresearchgate.net The NLO response is influenced by factors such as the strength of donor and acceptor groups and the length and planarity of the π-conjugated system. rsc.orgnih.gov

Table 1: Third-Order NLO Properties of Related Anthracene Chalcones
CompoundNonlinear Absorption Coefficient (β)Nonlinear Refractive Index (n₂)Third-Order Susceptibility (χ⁽³⁾)Reference
(2E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (DA-ANC)6.9 × 10⁻⁵ cmW⁻¹1.31 × 10⁻⁸ cm²W⁻¹Not specified in source researchgate.net
(2E)-1-(anthracen-9-yl)-3-(biphenyl-4-yl)prop-2-en-1-one [biphenyl-ANC]Not specified in sourceNot specified in source1.10 × 10⁻⁴ esu researchgate.net
(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1)Variable with wavelengthNot specified in sourceNot specified in source rsc.orgrsc.org

Contribution of Intramolecular Charge Transfer (ICT) to NLO Enhancement

The significant NLO responses observed in anthracene chalcones are fundamentally linked to intramolecular charge transfer (ICT). rsc.orgnih.gov ICT refers to the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part through a conjugated π-bridge upon photoexcitation. mdpi.com

In the structure of this compound and its derivatives, the anthracene group typically acts as the electron donor, while the enone moiety or other substituents can function as the acceptor. rsc.org This donor-π-acceptor (D-π-A) architecture facilitates an efficient ICT process. Theoretical calculations, such as Density Functional Theory (DFT), confirm that upon excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), there is a significant redistribution of charge density. nih.govrsc.org For instance, in related molecules, the charge density in the HOMO state is delocalized over the anthracene rings and the enone group, while in the LUMO state, it accumulates on the acceptor and enone portions. nih.govrsc.org

This photoinduced charge redistribution creates a large change in the molecular dipole moment, which is directly related to the high molecular hyperpolarizability (β and γ), the microscopic origins of second- and third-order NLO effects, respectively. acs.org The efficiency of ICT, and thus the magnitude of the NLO response, is enhanced by strong donor-acceptor pairs and an extended, planar π-conjugated system that lowers the energy barrier for electron transfer. rsc.orgnih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another computational tool used to examine these donor-acceptor interactions and charge delocalization pathways. researchgate.net

Mechanisms of Nonlinear Absorption (NLA) and Reverse Saturation Absorption

Nonlinear absorption (NLA) is a phenomenon where the absorption coefficient of a material changes with the intensity of the incident light. nih.gov One important type of NLA is reverse saturable absorption (RSA), where the absorption of light increases at high intensities. aps.org This property is highly desirable for optical limiting applications, which protect sensitive optical sensors or human eyes from damage by intense laser pulses. researchgate.net

Anthracene chalcone derivatives frequently exhibit strong RSA behavior. rsc.orgrsc.org The primary mechanism responsible for RSA in these compounds is often a two-photon absorption (TPA) process followed by excited-state absorption (ESA). rsc.orgrsc.orgmdpi.com In this multi-step process:

The molecule simultaneously absorbs two photons, promoting an electron from the ground state to a higher-energy excited state. This is TPA.

From this excited state, the molecule can then absorb another photon, transitioning to an even higher excited state. This is ESA.

Because the absorption cross-section of the excited state is larger than that of the ground state, the material becomes more opaque at high laser intensities, leading to the RSA effect. aps.orgresearchgate.net Z-scan experiments are the standard technique used to measure and characterize these NLA properties, including the nonlinear absorption coefficient (β). rsc.orgrsc.org Studies on related anthracene derivatives show that they exhibit RSA across a broad range of wavelengths, making them potential candidates for broadband optical limiters. nih.govrsc.org

Solid-State Photoluminescence and Mechanochromic Phenomena

While highly active in solution, the solid-state properties of this compound and related compounds open doors to applications in sensing, lighting, and data recording. These properties are governed by intermolecular interactions and molecular packing in the crystalline or aggregated state.

Aggregation-Induced Emission (AIE) Properties

Many traditional fluorophores that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates due to the formation of non-emissive excimers via strong π-π stacking. In contrast, luminogens exhibiting aggregation-induced emission (AIE) are weakly or non-emissive in solution but become highly fluorescent upon aggregation. magtech.com.cnacs.org This phenomenon was first reported in 2001 and offers a solution to the ACQ problem. rsc.org

The AIE effect is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state. acs.org In solution, excited molecules can lose energy through non-radiative pathways, such as intramolecular rotations and vibrations. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as fluorescence. acs.orgrsc.org Anthracene derivatives with twisted molecular structures are prime candidates for AIE, as the twisted conformation prevents detrimental π-π stacking while allowing for the RIM mechanism to activate fluorescence. rsc.orgacs.org For example, the condensation reaction between naphthylacetonitrile isomers and anthracene aldehyde can produce highly twisted AIE-active molecules. rsc.org

Impact of Molecular Packing on Solid-State Emission

The way molecules arrange themselves in the solid state has a profound impact on their photophysical properties. researchgate.net The specific crystal packing, including intermolecular distances and orientations, dictates the extent of intermolecular interactions like π-π stacking and hydrogen bonding, which in turn controls the solid-state emission characteristics. nih.govresearchgate.net

In many luminescent organic solids, a co-facial π-π stacking arrangement leads to fluorescence quenching. However, non-planar or twisted molecular frameworks can prevent this close packing, thereby preserving or enhancing solid-state emission. researchgate.net For some anthracene derivatives, weak C—H⋯π interactions are the dominant force in the crystal packing, connecting molecules into chains without causing significant quenching. nih.gov The solid-state emission color and efficiency can be tuned by engineering the crystal structure. For example, different polymorphs (crystal forms) of the same compound can exhibit distinct fluorescence colors due to differences in their molecular packing, changing from a herringbone to a brickstone arrangement, for instance. acs.org This sensitivity of emission to molecular packing is a key principle in designing materials with specific solid-state optical properties.

Table 2: Influence of Structure on Solid-State Fluorescence of Anthracene Derivatives
Compound/SystemKey Structural FeatureSolid-State Emission PropertyControlling MechanismReference
Anthracene–naphthylacetonitrile IsomersTwisted conformation, specific H-bonding and slipped stackingTunable fluorescence efficiency (Φf = 3.6% to 18.2%)Intramolecular charge transfer (ICT) and packing rsc.org
9-Anthraldehyde (B167246) CocrystalsFormation of cocrystals with different coformersBroad green-to-red emissionπ–π interactions and charge-transfer (CT) interactions researchgate.net
Triphenylamino Benzothiazole FluorophoresNonplanar/twisted frameworkHigh solid-state quantum yield (Φsolid ≈ 88%)Avoidance of noncovalent π-π interactions researchgate.net
Alkoxyphenyl-pyridyl Butadiene DerivativesPolymorphismVisually distinguishable blue and yellow fluorescenceChange from herringbone to brickstone packing (monomer to J-aggregate) acs.org

Reversible Acidofluorochromic Features on Solid Platforms

Acidofluorochromism is the ability of a compound to change its fluorescence color or intensity in response to an acidic stimulus. This property makes such materials suitable for applications as chemical sensors. When this phenomenon is reversible and occurs in the solid state, it allows for the creation of reusable sensing devices, such as coated filter paper strips. researchgate.net

The mechanism often involves the protonation or deprotonation of a specific site on the fluorophore, which alters its electronic structure and, consequently, its emission properties. In many donor-acceptor systems, protonation of an acceptor site can interrupt the ICT pathway, leading to a change in fluorescence. mdpi.com For example, certain quinoxaline (B1680401) derivatives exhibit a visual color change and fluorescence quenching upon exposure to trifluoroacetic acid (TFA) in the solid state. This effect is reversed upon the addition of a base, restoring the original fluorescence. researchgate.net This reversible switching can be harnessed to create molecular logic gates, where chemical inputs (acid and base) produce a readable optical output. mdpi.comresearchgate.net The development of such "smart" materials based on anthracene chalcones could lead to simple, effective, and reusable sensors for detecting acidic vapors or substances on solid platforms.

Potential Academic and Research Applications of 1 Anthracen 9 Yl but 2 En 1 One Derivatives

Advanced Materials Science and Organic Electronics

The rigid, planar structure and inherent luminescent properties of the anthracene (B1667546) core make its derivatives, including those of 1-(anthracen-9-yl)but-2-en-1-one, prime candidates for use in organic electronic devices. researchgate.netrsc.org These organic semiconducting materials are valued for their potential in creating flexible, low-cost, and efficient electronic components. analis.com.my

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Anthracene derivatives are foundational in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.netrsc.org Their utility stems from their high fluorescence quantum yields and charge-carrier mobility. researchgate.netmdpi.com Chalcones, such as this compound, are particularly noted for their potential in OLED applications due to their tunable π-conjugated systems. analis.com.my

In OLEDs, anthracene-based compounds can function as the emitting layer, producing bright and efficient light, often in the blue spectrum. rsc.orgresearchgate.net For instance, novel anthracene-oxadiazole derivatives have been synthesized and used as emitters in un-optimized, non-doped electroluminescent devices. One such device exhibited a maximum brightness of 1728 cd m⁻² and a current efficiency of 0.89 cd A⁻¹. researchgate.net When used as an electron transporter, another derivative showed a superior current efficiency of 11.7 cd A⁻¹ compared to the standard material, Alq3 (8.69 cd A⁻¹). researchgate.net

For OFETs, the planarity of the anthracene core facilitates efficient π-π stacking, which is crucial for charge transport. mdpi.com Functionalized anthradithiophene derivatives have demonstrated hole mobilities as high as 1.0 cm²/V·s with excellent on/off current ratios of 10⁷, showcasing the potential for high-performance transistors fabricated from solution. acs.org Side-chain engineering on anthracene derivatives has been shown to significantly improve charge transport and fluorescence characteristics, with some materials achieving hole mobilities up to 2.59 cm² V⁻¹ s⁻¹. researchgate.net

Table 1: Performance of Anthracene Derivatives in Organic Electronic Devices

Derivative TypeDeviceKey Performance MetricValueReference
Anthracene-OxadiazoleOLED (Emitter)Max Brightness1728 cd m⁻² researchgate.net
Anthracene-OxadiazoleOLED (Emitter)Current Efficiency0.89 cd A⁻¹ researchgate.net
Anthracene-OxadiazoleOLED (Electron Transporter)Current Efficiency11.7 cd A⁻¹ researchgate.net
Functionalized AnthradithiopheneOFETHole Mobility1.0 cm²/V·s acs.org
2-(4-Octyloxyphenyl) anthraceneOFETHole Mobility2.59 cm² V⁻¹ s⁻¹ researchgate.net

Integration into Photovoltaic Systems and Solar Energy Conversion Architectures

Anthracene derivatives are being actively explored for their role in next-generation solar energy technologies, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). acs.orgrsc.org Photovoltaics (PV) is a critical technology for converting light into electricity using semiconducting materials. wikipedia.org Inverted (p-i-n) perovskite solar cells, for instance, have utilized anthracene-based copolymers as hole-transporting materials (HTMs). acs.org The large planarity and electron-donating nature of anthracene can enhance structural ordering, which benefits charge transport. acs.org

Two such copolymers, PCBZANT and PTPAANT, when used as HTMs in inverted PSCs, led to power conversion efficiencies (PCEs) of 15.50% and 14.52%, respectively. acs.org These values represent a significant improvement over the 11.38% PCE from a standard PEDOT:PSS-based device, an enhancement attributed to more suitable work functions and higher hole mobility. acs.org Another study reported two arylamine-based HTMs with an anthracene π-linker that achieved improved PCE and stability compared to the widely used spiro-OMeTAD. rsc.org Furthermore, a D–π–D type hole transporting material incorporating Tips-anthracene as the π-conjugation part yielded a PCE of 17.1% with good long-term stability. mdpi.com

Table 2: Performance of Anthracene Derivatives in Photovoltaic Devices

Derivative TypeSolar Cell TypeRolePower Conversion Efficiency (PCE)Reference
PCBZANT (Copolymer)Inverted PerovskiteHTM15.50% acs.org
PTPAANT (Copolymer)Inverted PerovskiteHTM14.52% acs.org
PEH-16 (D-π-D Type)PerovskiteHTM17.1% mdpi.com
A102 (Arylamine-based)PerovskiteHTMImproved vs. spiro-OMeTAD rsc.org

Development of Smart Materials with Tunable Optical Responses

"Smart materials" that respond to external stimuli with a change in their properties are a burgeoning field of research. Anthracene derivatives are excellent candidates for these applications, particularly for materials with tunable optical responses. rsc.orgbohrium.com Their photochemical properties, such as the ability to undergo photodimerization, can be harnessed to create optical switches. mdpi.com

A notable application is in mechanochromic luminescence, where a material changes its fluorescence color in response to mechanical force such as grinding. rsc.orgbohrium.com Donor-Acceptor-Donor (D–A–D) type derivatives of anthracene functionalized with pyridine (B92270) have shown significant photoluminescence shifts under mechanical stimulus. rsc.org One such derivative exhibited a remarkable wavelength shift of 122 nm, changing its luminescence from blue to yellow upon grinding. This change was reversible, with the original color restored by fuming with water or ethanol. rsc.orgbohrium.com Similarly, anthracene-d- and l-phenylalanine (B559525) derivatives have been shown to exhibit mechanochromic luminescence enhancement upon grinding. ingentaconnect.com These properties are valuable for applications in security inks, memory devices, and sensors. researchgate.net

Table 3: Mechanochromic Properties of Anthracene Derivatives

DerivativeStimulusObserved ChangeWavelength ShiftReference
MTPA (D-A-D type)GrindingBlue to Yellow Luminescence122 nm rsc.orgbohrium.com
Anthracene-phenylalanineGrindingLuminescence EnhancementNot specified ingentaconnect.com

Chemical Sensing and Molecular Probes

The inherent fluorescence of the anthracene core is highly sensitive to its chemical environment, making its derivatives ideal for the development of chemosensors and molecular probes. nih.govmdpi.comnih.gov These sensors operate by translating a molecular recognition event, such as binding to an analyte, into a measurable change in fluorescence (e.g., intensity or color). acs.org

Design of Luminescent Chemosensors and Molecular Switches

Anthracene derivatives are a well-established class of compounds used in the design of luminescent chemosensors and switches. nih.gov The fundamental design often involves linking the anthracene fluorophore to a receptor unit that can selectively bind a target analyte. This binding event modulates the photophysical properties of the anthracene, leading to a "turn-on" or "turn-off" fluorescent signal. acs.orgresearchgate.net The mechanisms governing these changes often involve processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). researchgate.net

For example, anthracene-based thioacetals have been designed as "turn-on" fluorescent chemodosimeters for mercury ions (Hg²⁺). acs.orgacs.org In the absence of Hg²⁺, the fluorescence is quenched. Upon addition of Hg²⁺, a hydrolysis reaction occurs, releasing a highly fluorescent aldehyde and causing a bright emission. acs.orgacs.org This principle allows for the selective and sensitive detection of the target ion. Anthracene derivatives have also been integrated into molecular logic gates, which can perform logical operations at the molecular level, forming the basis for advanced molecular switches. researchgate.net

Probes for Specific Chemical Environments and Analytes

The versatility of anthracene chemistry allows for the creation of probes tailored to detect a wide range of specific analytes and chemical environments. nih.govmdpi.com By modifying the receptor unit attached to the anthracene core, researchers have developed highly selective and sensitive probes.

Several anthracene-based probes have been developed for the detection of metal ions:

Mercury (Hg²⁺): Dithioacetal-functionalized anthracene probes can detect Hg²⁺ with a limit of detection (LOD) as low as 4.8 x 10⁻⁸ mol/L in water, using both "turn-off" and "turn-on" detection modes. mdpi.com Other thioacetal-based chemosensors have achieved detection limits in the nanomolar range (as low as 59 nM). acs.orgacs.org

Chromium (Cr³⁺): A Schiff base probe derived from 2-aminoanthracene (B165279) demonstrated selective "turn-on" fluorescence for Cr³⁺ in aqueous media with a low detection limit of 0.4 μM and a rapid response time of less than a minute. nih.gov

Iron (Fe³⁺): A dipodal anthracene-based receptor was designed as a "turn-off" fluorescent sensor for Fe³⁺, achieving a detection limit of 0.314 µM. bohrium.com

Beyond metal ions, these probes can target other species:

Hypochlorite (B82951) (ClO⁻): An anthracene carboxamide-based probe was developed for the rapid (response within 6 seconds) and sensitive (LOD of 23 nM) detection of mitochondrial hypochlorite in living cells. mdpi.com

Nitroaromatics: An anthracene-based chalcone (B49325) was used to create a fluorescent aggregate sensor for electron-deficient nitroaromatic compounds like picric acid (PA) and 2,4-dinitrophenol (B41442) (2,4-DNP) in an aqueous solution. researchgate.net

Acids: Heterocycles substituted with anthracene have been shown to act as acid-sensitive fluorescence probes, where protonation leads to significant changes in the emission wavelength. acs.org

Table 4: Characteristics of Anthracene-Based Chemosensors

Derivative TypeTarget AnalyteResponse TypeLimit of Detection (LOD)Reference
DithioacetalHg²⁺Turn-on/Turn-off4.8 x 10⁻⁸ M mdpi.com
ThioacetalHg²⁺Turn-on59 nM acs.org
Schiff BaseCr³⁺Turn-on0.4 µM nih.gov
Dipodal ReceptorFe³⁺Turn-off0.314 µM bohrium.com
CarboxamideClO⁻Turn-on23 nM mdpi.com
Chalcone AggregatePicric Acid (PA)QuenchingNot specified researchgate.net

Future Directions and Research Outlook for 1 Anthracen 9 Yl but 2 En 1 One Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity and Atom Economy

The traditional synthesis of anthracenyl chalcones, including 1-(anthracen-9-yl)but-2-en-1-one, often relies on the Claisen-Schmidt condensation. nih.govnih.govnih.gov While effective, these methods can present challenges related to selectivity and sustainability. Future research should focus on developing greener and more efficient synthetic pathways.

Key research objectives include:

Transition-Metal Catalysis: Exploring rhodium and nickel-catalyzed reactions, which have shown promise for the synthesis of α,β-unsaturated ketones with high atom economy, could offer alternatives to classical methods. nih.govacs.orgnih.gov For instance, nickel-catalysed hydroacylation of alkynes using thioesters as acylating agents provides a mechanistically distinct, aldehyde-free route to E-enones under mild conditions. nih.govresearchgate.net

Green Chemistry Principles: Future synthetic strategies should prioritize the use of non-toxic solvents, reduce energy consumption, and minimize waste generation. Organocatalysis, for example, offers an alternative for direct crossed-condensation reactions without the need for metal catalysts. scirp.org

Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and facilitate scalable production, which is crucial for the potential commercialization of materials derived from this compound.

A comparison of potential synthetic approaches is summarized in the table below.

Synthesis StrategyPotential AdvantagesKey ChallengesRelevant Research Areas
Claisen-Schmidt Condensation Well-established, simple procedureOften requires stoichiometric base, may have moderate yieldsOptimization of reaction conditions
Rhodium-Catalyzed C-C Coupling High atom economy and regioselectivityCatalyst cost and sensitivityAllylic alcohols and dienes as substrates nih.govacs.org
Nickel-Catalyzed Hydroacylation Aldehyde-free, mild conditions, high step economyRequires thioester acylating agent and a reducing agentUse of terminal alkynes and thioesters nih.govresearchgate.net
Organocatalysis Metal-free, environmentally benignCan require high catalyst loadingDirect crossed-aldol condensation scirp.org

Advanced Computational Modeling for Predictive Design of Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic and structural properties of anthracenyl chalcones. nih.govnih.goviucr.org Current studies successfully use DFT to calculate optimized geometries, frontier molecular orbital (HOMO-LUMO) energy gaps, and molecular electrostatic potentials, which correlate well with experimental data. nih.govresearchgate.net

Future research should leverage these capabilities for the predictive design of novel derivatives:

Structure-Property Relationship (SPR) Development: By systematically modifying the structure of this compound in silico and calculating the resulting properties, robust SPRs can be established. This can guide the synthesis of molecules with tailored characteristics for specific applications. nih.gov

Screening for Optoelectronics: Computational screening can identify derivatives with optimal HOMO-LUMO energy gaps, which is a key factor for applications in organic electronics. researchgate.netsemanticscholar.orgdntb.gov.ua For example, DFT calculations have been used to predict the suitability of similar crystals for optoelectronic applications based on small HOMO-LUMO energy gaps. iucr.org

Modeling Excited States: Advanced time-dependent DFT (TD-DFT) calculations can predict absorption spectra and probe the nature of electronic transitions, providing insight into the photophysical behavior crucial for designing fluorescent sensors and light-emitting materials. nih.gov

The table below shows representative computational data for anthracenyl chalcones, highlighting the parameters that can be tuned through derivative design.

Compound/Derivative FeatureCalculated PropertyValueImplicationReference
1,3-Bis(anthracen-9-yl)prop-2-en-1-oneHOMO-LUMO Energy Gap (DFT)3.07 eVPotential for optoelectronic applications nih.gov
Anthracenyl Chalcone (B49325) with IndolineHOMO-LUMO Energy Gap (DFT)3.16 eVIntermolecular charge transfer properties nih.gov
(E)-1-(anthracen-9-yl)-3-(naphthalen-2-yl)prop-2-en-1-oneHOMO-LUMO Energy Gap (DFT)2.76 eVEnhanced nonlinear optical (NLO) response researchgate.net

Exploration of Unconventional Reactivity Pathways and Catalytic Transformations

Beyond its synthesis, the reactivity of the this compound scaffold remains largely unexplored. The anthracene (B1667546) moiety and the enone system offer distinct opportunities for novel chemical transformations.

Photochemical Reactions: The anthracene core is well-known for undergoing [4+4] photodimerization upon UV irradiation. mdpi.comsioc-journal.cn Investigating this photoreactivity for this compound could lead to the development of photoresponsive polymers, materials for energy storage, or systems for the controlled release of molecules. The kinetics of such solid-state reactions can be complex, sometimes involving reaction front propagation, which offers another layer of control. rsc.orgrsc.org

Mechanochemistry: The cycloreversion of anthracene dimers can be triggered by mechanical force. rsc.org This opens up possibilities for creating mechanosensors or self-healing materials where fluorescence is generated at points of stress or fracture.

Catalytic Functionalization: The enone moiety is a versatile functional group for various catalytic transformations, such as asymmetric conjugate additions. Applying modern catalytic methods to this scaffold could yield a wide range of chiral, high-value derivatives with potential applications in pharmacology or as chiral ligands.

Design of Tailored Derivatives for Emerging Optoelectronic and Sensing Applications

The intrinsic fluorescence of the anthracene core makes its derivatives prime candidates for optoelectronic and sensing applications. nih.govresearchgate.netmdpi.com The chalcone structure provides a π-conjugated bridge that can facilitate intramolecular charge transfer (ICT), a key process for many of these applications. rsc.org

Fluorescent Chemosensors: By introducing specific receptor units onto the chalcone framework, derivatives can be designed for the highly selective and sensitive detection of analytes. Anthracene-based sensors have been successfully developed for detecting metal ions like Fe³⁺ and Al³⁺, often with a "turn-on" fluorescent response. bohrium.comacs.org Future work could target environmentally or biologically significant analytes.

Organic Electronics: Anthracene derivatives are foundational materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.orgacs.org By modifying the substituents on the this compound framework, it is possible to tune the frontier orbital energy levels and molecular packing to optimize charge transport and emission properties for next-generation flexible electronics. figshare.comacs.org

Nonlinear Optical (NLO) Materials: The donor-π-acceptor nature of many chalcones gives rise to significant NLO properties. researchgate.net Tailoring the electronic properties of the terminal groups on the chalcone can enhance the NLO response, making these materials candidates for applications in optical switching and limiting. rsc.org

Application AreaDesign StrategyTarget PropertyRelevant Research
Fluorescent Sensing Incorporate ion-specific chelatorsSelective fluorescence quenching or enhancementDetection of Fe³⁺, Al³⁺, Hg²⁺ bohrium.comacs.orgacs.org
Organic Electronics (OFETs/OLEDs) Modify terminal groups to control packing and energy levelsHigh charge carrier mobility, specific emission colorTuning of frontier molecular orbitals mdpi.comrsc.org
Nonlinear Optics Extend π-conjugation, add strong donor/acceptor groupsHigh third-order susceptibility, optical limitingAnthracene chalcones with D-π-A structure researchgate.netrsc.org
Mechanosensing Utilize photodimerization and mechanochemical cycloreversionFluorescence activation upon mechanical stressCrack sensing in polymers rsc.org

Integration into Hybrid Organic-Inorganic Systems for Multifunctional Materials

A burgeoning area of materials science is the creation of hybrid systems that combine the properties of organic molecules with inorganic scaffolds, such as nanoparticles or metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs): this compound derivatives, particularly those functionalized with carboxylic acid groups, could serve as organic linkers for constructing novel MOFs. beilstein-journals.orgresearchgate.net The anthracene unit can impart luminescence to the framework, enabling applications in chemical sensing or photocatalysis. researchgate.netosti.gov Integrating these linkers into MOFs can also address limitations like aggregation-induced quenching that affect some photosensitizers in solution. frontiersin.org

Functionalized Nanoparticles: Grafting derivatives onto the surface of inorganic nanoparticles (e.g., silica, gold, or quantum dots) can create multifunctional hybrid materials. The organic shell can provide fluorescent reporting capabilities, while the inorganic core can offer properties like magnetism, plasmon resonance, or high electron density for imaging applications.

The future of research on this compound is rich with possibilities. By combining sustainable synthesis, predictive computational modeling, and a creative exploration of its reactivity and photophysical properties, this compound can serve as a cornerstone for the development of the next generation of advanced functional materials.

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